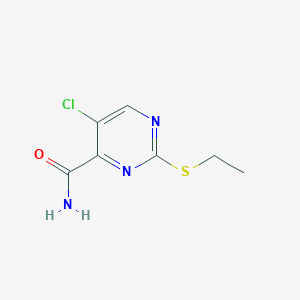

5-Chloro-2-(ethylthio)pyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Chloro-2-(ethylthio)pyrimidine-4-carboxamide” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . For instance, organolithium reagents have been used in the preparation of pyrimidines . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The molecular formula of “this compound” is C6H5ClN2O2S . The average mass is 204.634 Da and the monoisotopic mass is 203.976028 Da .Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

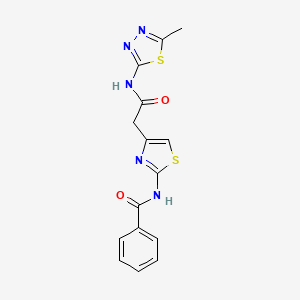

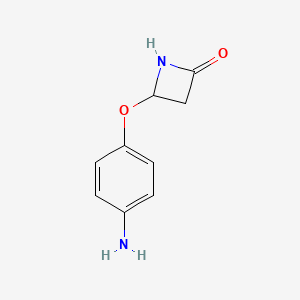

5-Chloro-2-(ethylthio)pyrimidine-4-carboxamide and its derivatives have been a subject of extensive research due to their diverse chemical properties and potential applications in various fields of chemistry and biology. One study involved the synthesis of new thiazolo[5,4-d]pyrimidines with molluscicidal properties, indicating potential applications in controlling schistosomiasis by targeting the intermediate host snails (El-bayouki & Basyouni, 1988). This research demonstrates the compound's relevance in developing environmentally friendly pesticides.

Another study focused on the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines, exploring the compound's potential in creating new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002). This research underscores the compound's versatility and its utility in addressing the growing concern over microbial resistance.

Biological Activities and Medical Applications

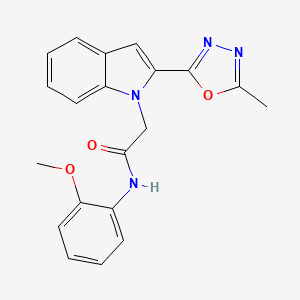

The compound's derivatives have shown promising biological activities, including anti-inflammatory and antimicrobial effects. A study demonstrated the synthesis of pyrimidine-5-carboxylate derivatives with notable anti-inflammatory and antimicrobial activities, highlighting the compound's potential in developing new therapeutic agents (A.S.Dongarwar et al., 2011). This research contributes to the ongoing search for novel drugs with dual functionalities.

Moreover, compounds derived from this compound have been evaluated for their anticancer and anti-5-lipoxygenase activities, offering insights into the compound's applicability in cancer treatment and inflammation control (Rahmouni et al., 2016). These studies open avenues for the development of targeted therapies in oncology and chronic inflammatory diseases.

Wirkmechanismus

Target of Action

Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

The mode of action of 5-Chloro-2-(ethylthio)pyrimidine-4-carboxamide involves its interaction with its targets. The compound may bind to its targets, altering their function and leading to changes in cellular processes .

Eigenschaften

IUPAC Name |

5-chloro-2-ethylsulfanylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3OS/c1-2-13-7-10-3-4(8)5(11-7)6(9)12/h3H,2H2,1H3,(H2,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSFLIIRLIATIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C(=N1)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

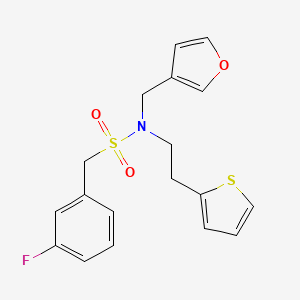

![8-(3-Methylbutanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2723079.png)

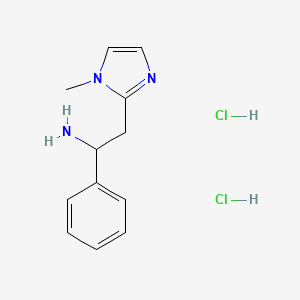

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2723080.png)

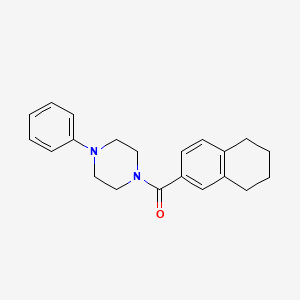

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2723088.png)